molecular formula C24H28ClF3N6O3 B12377555 KRAS ligand 4

KRAS ligand 4

Cat. No.: B12377555
M. Wt: 541.0 g/mol
InChI Key: MUDCKDVOSZLIJH-CYBMUJFWSA-N
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Description

KRAS ligand 4 is a small molecule ligand that has been identified as a potential inhibitor of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in KRAS are associated with various cancers, including pancreatic, colorectal, and lung cancers. This compound binds to KRAS near the switch regions and exerts different effects on KRAS interactions with its binding partners .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS ligand 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 2-hydroxy-5-{[(2-phenyl-cyclopropyl) carbonyl] amino} benzoic acid, which is a crucial intermediate . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

KRAS ligand 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions include modified derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

KRAS ligand 4 has several scientific research applications, including:

Mechanism of Action

KRAS ligand 4 exerts its effects by binding to KRAS near the switch regions, which are critical for its interaction with binding partners. This binding impedes the interaction of KRAS with its effector proteins, such as Raf, and reduces both intrinsic and SOS-mediated nucleotide exchange rates. As a result, this compound inhibits signal transduction through the MAPK pathway in cells expressing mutant KRAS, leading to reduced cancer cell growth and proliferation .

Properties

Molecular Formula

C24H28ClF3N6O3

Molecular Weight

541.0 g/mol

IUPAC Name

1-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]ethanone

InChI

InChI=1S/C24H28ClF3N6O3/c1-13(15-8-16(24(26,27)28)10-17(29)9-15)30-20-18-11-34(12-19(18)31-22(25)32-20)21(36)23(37-3)4-6-33(7-5-23)14(2)35/h8-10,13H,4-7,11-12,29H2,1-3H3,(H,30,31,32)/t13-/m1/s1

InChI Key

MUDCKDVOSZLIJH-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl

Origin of Product

United States

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